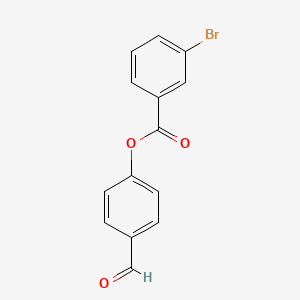
4-Formylphenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 3-bromobenzoate is an organic compound with the molecular formula C14H9BrO3. It is a derivative of benzoic acid and features both a formyl group and a bromine atom attached to its aromatic rings. This compound is often used as a building block in organic synthesis due to its versatile reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 3-bromobenzoate typically involves the esterification of 4-formylphenol with 3-bromobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) in 4-Formylphenyl 3-bromobenzoate can undergo oxidation to a carboxylic acid (-COOH). This reaction is typically catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Mechanism :
The aldehyde group is oxidized via a two-electron transfer, forming a carboxylic acid. This transformation is critical for functionalizing the aromatic ring with additional reactive sites.
Cross-Coupling Reactions
The bromine atom in the 3-bromobenzoate moiety serves as a leaving group, enabling palladium- or nickel-catalyzed cross-couplings. These reactions are versatile for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling
-
Conditions :
| Parameter | Value/Details |
|---|---|
| Catalyst Loading | 0.01–4 mol% (ppm ranges vary) |
| Reaction Time | 4–24 hours |
| Product Conversion | Up to 99% under optimized conditions |
Example : Coupling with phenylboronic acid yields biphenyl derivatives, with the bromobenzoate group replaced by an aryl fragment .
Other Cross-Couplings
-
Stille Coupling : Requires transmetalation with organostannanes.
-
Heck Reaction : Potential for alkenyl coupling, though not explicitly demonstrated in the literature.
Nucleophilic Substitution
The bromobenzoate group undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions.
Conditions :
-
Base: Sodium hydroxide or Et₃N
-
Solvent: Polar aprotic (e.g., DMF)
Mechanism :
The bromide leaves via an SNAr mechanism, forming a tetrahedral intermediate that expels the nucleophile.
Esterification and Acylation
The synthesis of this compound involves esterification of 4-formylphenol with 3-bromobenzoic acid.
Conditions :
-
Catalyst: DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine)
-
Solvent: Dichloromethane
-
Temperature: Controlled (e.g., 0°C to room temperature)
This reaction highlights the compound’s utility as a building block in organic synthesis.
Bromination Reactions
While not directly demonstrated for this compound, analogous bromobenzoate derivatives undergo bromination under specific conditions (e.g., Br₂ in chloroform at 50°C) . This suggests potential for further functionalization of the aromatic ring.
Key Observations from Experimental Data
Mechanistic Insights
-
Catalyst Effects : Low ppm Pd loadings (e.g., 0.01 mol%) are sufficient for efficient cross-couplings, emphasizing the role of ligands like dppf .
-
Water Sensitivity : Anhydrous conditions improve TON/TOF in some coupling reactions .
-
Solvent Choice : 1,4-dioxane and THF are preferred for cross-couplings, while polar aprotic solvents facilitate substitution .
Scientific Research Applications
4-Formylphenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-bromobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it was attached. In oxidation and reduction reactions, the formyl group undergoes changes in its oxidation state, leading to the formation of different functional groups .
Comparison with Similar Compounds
4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a bromine atom.
3-Bromobenzoic Acid: Lacks the formyl group but shares the bromine-substituted aromatic ring.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a bromine atom.
Uniqueness: 4-Formylphenyl 3-bromobenzoate is unique due to the presence of both a formyl group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C14H9BrO3 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
(4-formylphenyl) 3-bromobenzoate |
InChI |
InChI=1S/C14H9BrO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H |
InChI Key |
OXUWTZSSTXTZKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















